molecular formula C₁₇H₂₂N₄O₁₂P₂ B1142225 Riboflavin 4',5'-diphosphate CAS No. 86108-25-0

Riboflavin 4',5'-diphosphate

Cat. No. B1142225
CAS RN: 86108-25-0
M. Wt: 536.32
InChI Key:
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Description

Synthesis Analysis

The biosynthesis of riboflavin 4',5'-diphosphate involves a series of enzymatically catalyzed reactions. Starting from GTP and ribulose 5-phosphate, the process includes the formation of 6,7-dimethyl-8-ribityllumazine, which then participates in dismutation reactions catalyzed by riboflavin synthase to produce riboflavin. Riboflavin is subsequently phosphorylated to yield riboflavin 4',5'-diphosphate (Fischer & Bacher, 2008), (Volk & Bacher, 1991).

Molecular Structure Analysis

The molecular structure of riboflavin 4',5'-diphosphate is characterized by the presence of a ribityl side chain attached to the isoalloxazine ring. This structure plays a crucial role in its function as a coenzyme, facilitating electron transfer reactions in various enzymatic processes. Detailed structural analysis has been provided by crystallographic studies, revealing how the compound interacts with metal ions and other molecules within the active sites of enzymes (Liao et al., 2001).

Chemical Reactions and Properties

Riboflavin 4',5'-diphosphate is involved in several chemical reactions, primarily serving as a cofactor for various flavoproteins. It undergoes redox reactions, alternating between oxidized and reduced forms (FMN and FMNH2), which are crucial for its role in the electron transport chain and other metabolic processes. Its ability to participate in these reactions is attributed to the unique chemical properties of the isoalloxazine ring system (Scola-Nagelschneider & Hemmerich, 1976).

Physical Properties Analysis

The physical properties of riboflavin 4',5'-diphosphate, such as solubility, stability, and spectroscopic characteristics, are influenced by its molecular structure. These properties are essential for its biological functions and interactions with proteins. For instance, its stability under various conditions affects its role in cellular processes and its interaction with light contributes to its function in photoreceptor proteins (Nielsen, Rauschenbach, & Bacher, 1986).

Chemical Properties Analysis

The chemical properties of riboflavin 4',5'-diphosphate, including its reactivity and binding characteristics, play a pivotal role in its function as a coenzyme. Its ability to accept and donate electrons makes it a vital participant in oxidation-reduction reactions within the cell. The specific interactions between riboflavin 4',5'-diphosphate and enzyme active sites are critical for the catalytic efficiency of flavoenzymes (Nielsen, Rauschenbach, & Bacher, 1983).

Scientific Research Applications

  • Riboflavin 4',5'-diphosphate and its analogs are crucial in studying flavoenzyme mechanisms. They are synthesized and separated using high-performance liquid chromatography (HPLC), which is vital for sensitive and accurate determination of these compounds (Nielsen, Rauschenbach, & Bacher, 1986).

  • Phosphoric acid esters of riboflavin, including riboflavin 4',5'-diphosphate, can be effectively separated and purified using reverse-phase HPLC. This process is essential for obtaining high-purity compounds necessary for biochemical research (Nielsen, Rauschenbach, & Bacher, 1983).

  • In the context of riboflavin biosynthesis, riboflavin 4',5'-diphosphate is involved in the conversion of ribulose 5-phosphate into essential intermediates for vitamin B2 production. This process has been studied in detail, providing insights into enzymatic mechanisms and potential applications in biotechnology (Steinbacher et al., 2003).

  • The biosynthesis of riboflavin, which involves riboflavin 4',5'-diphosphate, is a complex process that requires detailed enzymatic understanding. This knowledge is crucial for developing novel applications in nutrition and medicine (Fischer & Bacher, 2008).

  • Riboflavin 4',5'-diphosphate is used in producing flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in various biochemical reactions. This underscores its importance in biological systems and potential therapeutic applications (Engelking, 2015).

properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROVZJTZFFUDOZ-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboflavin 4',5'-diphosphate

CAS RN

86108-25-0
Record name Riboflavin 4',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 4',5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8
Citations
P Nielsen, P Rauschenbach, A Bacher - Analytical biochemistry, 1983 - Elsevier
Phosphoric acid esters of riboflavin can be easily separated by reverse-phase high-performance liquid chromatography using eluants of 0.1 m ammonium formate in aqueous methanol. …
Number of citations: 123 www.sciencedirect.com
GL Kilgour, SP Felton… - Journal of the American …, 1957 - ACS Publications
Paper Chromatography of Flavins and Flavin Nucleotides1,2 Page 1 Vol. G. L. Kilgour, S. P. Felton and F. M, Huennekens Table II I II R—N—CON(R')C—R" No. R R' R" Concn.® moles/…
Number of citations: 76 pubs.acs.org
GL Kilgour, FM Huennekens - Journal of the American Chemical …, 1957 - ACS Publications
The chemical synthesis of riboflavin 5'-pyrophosphate (RbPP) from readily available riboflavin 5'-phosphate (FMN) has been investigated, using several phosphorylating agents, the …
Number of citations: 6 pubs.acs.org
S Yamato, N Kawakami, K Shimada, M Ono… - Biological and …, 2004 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals Acid phosphatase (orthophosphoric monoester phosphohydrolase (acid optimum), EC 3.1. 3.2) from sweet potato (Type XA, suspension in 1.8…
Number of citations: 8 www.jstage.jst.go.jp
S Yamato, N Kawakami, K Shimada, M Ono… - … of Chromatography A, 2000 - Elsevier
An automated chromatographic detection system for the determination of total riboflavin phosphates using immobilized sweet potato acid phosphatase as a pre-column reactor is …
Number of citations: 17 www.sciencedirect.com
GL KILGOUR - 1956 - search.proquest.com
This thesis represents a valuable addition to our knowledge of the chenistry of flavin nucleotideɛ, and to their total synthesis by chemical. methods. The initial part of the work consists of …
Number of citations: 0 search.proquest.com
IC Kogon - Journal of the American Chemical Society, 1957 - ACS Publications
The near infrared absorption spectra of l-ethyl-3-phenylurea, 1-methyl-1, 3-diphenyiurea, 1, 1, 3-triethylurea, ethyl car-banilate, p-chlorophenyl and^-methoxyphenyl carbamate show a …
Number of citations: 22 pubs.acs.org
ОА Мельникова - 2016 - elib.usma.ru
Учебно-методическое пособие предназначено для студентов 4 и 5-го курсов очного отделения и 5 и 6-го курсов заочного отделения фармацевтического факультета, …
Number of citations: 0 elib.usma.ru

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